6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide
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Overview
Description
6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide is a chemical compound with the molecular formula C10H14N4O. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide typically involves the reaction of cyclobutylamine with a pyridazine derivative. The process can be summarized as follows:
Starting Materials: Cyclobutylamine and a suitable pyridazine derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-3-carboxamide share structural similarities with 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide.
Cyclobutyl Amines: Compounds containing the cyclobutylamine moiety also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of the cyclobutyl and pyridazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-14(7-3-2-4-7)9-6-5-8(10(11)15)12-13-9/h5-7H,2-4H2,1H3,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDJKAINAVUHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NN=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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